molecular formula C6H5N3O2S B2482112 3-Cyanopyridine-2-sulfonamide CAS No. 1251270-74-2

3-Cyanopyridine-2-sulfonamide

Cat. No. B2482112
CAS RN: 1251270-74-2
M. Wt: 183.19
InChI Key: LRZCSINMDPLNLP-UHFFFAOYSA-N
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Description

3-Cyanopyridine-2-sulfonamide is a chemical compound with the molecular formula C6H5N3O2S . It is a powder in physical form .


Synthesis Analysis

The synthesis of new pyridines with sulfonamide moiety has been reported . A novel quinoline-based dendrimer-like ionic liquid was synthesized and its catalytic performance was investigated in the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of 3-cyanopyridine includes principal inertial axes . The rotational spectrum of the ground vibrational state of 3-cyanopyridine was fit to a partial octic, single-state distorted-rotor Hamiltonian .


Chemical Reactions Analysis

In the synthesis of new 3-cyanopyridines, Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .


Physical And Chemical Properties Analysis

3-Cyanopyridine-2-sulfonamide has a molecular weight of 183.19 . More detailed physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved data.

Scientific Research Applications

Antiproliferative Activity

3-Cyanopyridines, including 3-Cyanopyridine-2-sulfonamide, have been reported to possess various pharmacological activities . In particular, they have shown promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . The pyridine derivatives 5c and 5d (IC 50 =\u20091.46, 7.08 µM, respectively) were found to be particularly effective .

Synthesis of Derivatives

3-Cyanopyridine-2-sulfonamide can be used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . These derivatives are produced in good yields and their structures are confirmed based on elemental analysis and spectral data .

Biological Applications

The pyridine core, which is a key constituent in 3-Cyanopyridine-2-sulfonamide, has been shown to have a wide range of biological applications . These include antihypertensive, antipyretic, anti-inflammatory, and analgesic properties .

Cardiotonic Activity

Substituted cyanopyridines, including 3-Cyanopyridine-2-sulfonamide, have been found to have cardiotonic activity . This makes them potentially useful in the treatment of heart conditions .

Antimicrobial Activity

3-Cyanopyridine-2-sulfonamide has been reported to have antimicrobial activity . This suggests potential applications in the treatment of various bacterial and fungal infections .

Electrodeposition of Al Coatings

3-Cyanopyridine-2-sulfonamide can be used as an additive in the electrodeposition of Al coatings . The position of the substituent group on the pyridine ring can affect the properties of the resulting coatings .

Safety and Hazards

3-Cyanopyridine-2-sulfonamide is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-cyanopyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S/c7-4-5-2-1-3-9-6(5)12(8,10)11/h1-3H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZCSINMDPLNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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